molecular formula C14H14O B1220976 2-Phenylethyl phenyl ether CAS No. 40515-89-7

2-Phenylethyl phenyl ether

Cat. No.: B1220976
CAS No.: 40515-89-7
M. Wt: 198.26 g/mol
InChI Key: JKSGBCQEHZWHHL-UHFFFAOYSA-N
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Description

2-Phenylethyl phenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

2-Phenylethyl phenyl ether is utilized in the development of proton exchange membranes for fuel cells. A study by Kim et al. (2009) synthesized poly(arylene ether)s with pendant sulfonic acid groups, demonstrating their potential as high-performance materials for fuel cell applications. These membranes exhibited high ion exchange capacities and proton conductivities, comparable to those of Nafion, a benchmark material in the field (Kim, Robertson, Kim, & Guiver, 2009).

Photolysis Research

Bhalerao et al. (1986) investigated the photolysis of 2-phenylethyl bromide and iodide, exploring the pathways of ionic and radical reactions in photolysis. Their findings contribute to the understanding of reaction mechanisms under photolytic conditions, which is crucial for the development of synthetic methods in organic chemistry (Bhalerao, Nanjundiah, Sonawane, & Nair, 1986).

Polymer Chemistry

The synthesis of polymers incorporating this compound derivatives is a significant area of research. For example, a study focused on synthesizing novel poly(arylene ether ketone)s containing phenyl- and cyanophenyl substituents, which were used to prepare polymer electrolyte membranes for fuel cell applications. These membranes demonstrated high proton conductivities and excellent thermal-oxidative stability (Guo et al., 2010).

Analysis and Characterization

A study by Xia et al. (2014) developed a supercritical fluid chromatography-mass spectrometry method for evaluating the presence of 2-(2-phenylethyl)chromones in agarwood. This method enhances the capability for rapid and specific detection of these compounds, crucial for quality control and authenticity verification in agarwood samples (Xia, Li, Yang, Mei, Ding, & Zhou, 2014).

High-Temperature Reactions

Research into the reactions of compounds like allyl phenyl ether in high-temperature water provides insights into environmentally benign alternatives to traditional reaction mediums. A study by Bagnell et al. (1996) demonstrated diverse product distributions from heating allyl phenyl ether in water, showcasing the potential of high-temperature water as a solvent in organic synthesis (Bagnell, Cablewski, Strauss, & Trainor, 1996).

Safety and Hazards

2-Phenylethyl phenyl ether has relatively low toxicity, but safety precautions should still be taken. It is a flammable liquid and should be kept away from sources of ignition . If it accidentally comes into contact with skin or eyes, it should be immediately rinsed with a large amount of water .

Biochemical Analysis

Biochemical Properties

2-Phenylethyl phenyl ether plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is critical for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the conformation and activity of these molecules, resulting in altered biochemical pathways. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to decreased metabolism of certain drugs, affecting their efficacy and toxicity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability and function, particularly in cells involved in metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . In animal studies, threshold effects have been noted, where a certain concentration of this compound is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, likely due to the compound’s interaction with metabolic enzymes and the subsequent generation of reactive metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transport proteins . These proteins facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can affect its biological activity, as different tissues may exhibit varying levels of sensitivity to the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria . These organelles are key sites for metabolic processes, and the presence of this compound in these compartments can influence its interactions with enzymes and other biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.

Properties

IUPAC Name

2-phenoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSGBCQEHZWHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193525
Record name 2-Phenylethyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40515-89-7
Record name 2-Phenylethyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040515897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylethyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.